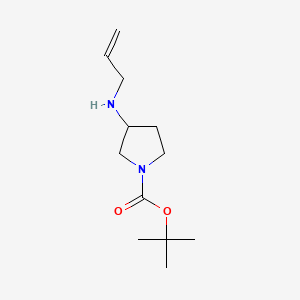

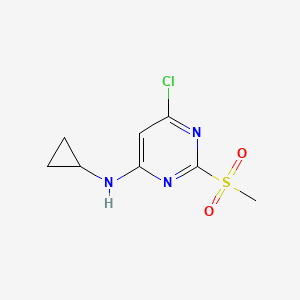

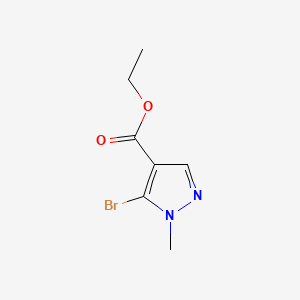

(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-methyl-amine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom, a methanesulfonyl group, and a methyl-amine group.Scientific Research Applications

Synthesis and Reactivity

Synthesis of Chiral Nonracemic Amines : The stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, including the compound of interest, have been described, showcasing methods for introducing amino functions onto the 2-pyridinylmethyl carbon center with inversion of the configuration. These processes underscore the compound's utility in generating chiral nonracemic amines, which are valuable in medicinal chemistry and asymmetric synthesis (Uenishi et al., 2004).

Chemoselective Reactions : Research has highlighted chemoselective reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and related electrophiles with amines, demonstrating the compound's versatility in selective nucleophilic substitution reactions. These findings are crucial for developing synthetic pathways that require high selectivity and efficiency (Baiazitov et al., 2013).

Applications in Advanced Synthesis

Synthesis of Ionic Liquids : A solvent-free method catalyzed by Al(OTf)3 for the aminolysis of 1,2-epoxides by 2-picolylamine was developed, showcasing an environmentally friendly approach to synthesize beta-amino alcohols. This method underlines the compound's role in generating new classes of ionic liquids, highlighting its significance in green chemistry and sustainable chemical practices (Fringuelli et al., 2004).

Advanced Organic Synthesis : The palladium-catalyzed carbonylative cyclization of amines via γ-C(sp3)-H activation represents a novel approach to diversify amino acids and peptides. This method exemplifies the compound's potential in late-stage diversification, offering a strategic route for the synthesis of complex molecules and γ-lactams. The process underscores the utility of the compound in facilitating innovative organic transformations (Hernando et al., 2016).

Safety and Hazards

Properties

IUPAC Name |

6-chloro-N-cyclopropyl-2-methylsulfonylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2S/c1-15(13,14)8-11-6(9)4-7(12-8)10-5-2-3-5/h4-5H,2-3H2,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYMPSWTDHJVFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=CC(=N1)Cl)NC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693792 |

Source

|

| Record name | 6-Chloro-N-cyclopropyl-2-(methanesulfonyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289388-38-0 |

Source

|

| Record name | 6-Chloro-N-cyclopropyl-2-(methanesulfonyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dideuterio-1-[2,2,2-trichloro-1-deuterio-1-(4-methoxyphenyl)ethyl]-4-(trideuteriomethoxy)benzene](/img/structure/B596792.png)

![1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 6-methyl-](/img/structure/B596795.png)

![Ethyl 5-hydroxy-8-isopentyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596798.png)